11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
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Overview
Description
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone is a complex organic compound with the molecular formula C24H6Br2O6. This compound is known for its unique structure, which includes multiple fused rings and bromine atoms. It is primarily used as a synthetic building block for high-mobility air-stable n-type semiconductors .
Preparation Methods
The synthesis of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves several steps. One common method involves the bromination of perylenetetracarboxylic dianhydride. The reaction typically requires the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the selective bromination of the desired positions on the molecule. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves its interaction with molecular targets and pathways in electronic devices. The bromine atoms and the unique structure of the compound contribute to its high electron mobility and stability, making it an effective component in n-type semiconductors .
Comparison with Similar Compounds
Similar compounds to 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone include:
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: This compound shares a similar core structure but differs in the positions of the bromine atoms.
Other Brominated Perylene Derivatives: These compounds have varying numbers and positions of bromine atoms, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific bromination pattern and its high electron mobility, making it particularly valuable for electronic applications.
Properties
Molecular Formula |
C24H6Br2O6 |
---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H6Br2O6/c25-13-5-11-17-12(24(30)32-23(11)29)6-14(26)19-8-2-4-10-16-9(21(27)31-22(10)28)3-1-7(15(8)16)18(13)20(17)19/h1-6H |
InChI Key |
HZYDETZSYSBXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(C=C6C7=C5C4=C(C=C7C(=O)OC6=O)Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
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